Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate

Process Chemistry Impurity Control Umeclidinium Bromide

Analytical labs validating HPLC methods for Umeclidinium Bromide ANDA submissions require the authenticated dimer impurity standard (CAS 494778-36-8) to meet ICH Q3A specificity requirements. Generic surrogate standards introduce systematic quantitation errors. - Serves as a critical resolution marker (RRT ~1.8-2.2) for system suitability testing. - Pivotal PAT marker; its reduction correlates with process yield improvement from 38.6% to 80%. - Essential for distinguishing process impurities from degradants in forced degradation studies.

Molecular Formula C18H32N2O4
Molecular Weight 340.5 g/mol
Cat. No. B13424363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate
Molecular FormulaC18H32N2O4
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)CCN2CCC(CC2)C(=O)OCC
InChIInChI=1S/C18H32N2O4/c1-3-23-17(21)15-5-9-19(10-6-15)13-14-20-11-7-16(8-12-20)18(22)24-4-2/h15-16H,3-14H2,1-2H3
InChIKeyJQOLBOXYHLTPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Umeclidinium Dimer Impurity Overview


Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate, systematically named 1,1'-(1,2-ethanediyl)bis-4-piperidinecarboxylic acid diethyl ester, is a symmetrical bis-piperidine carboxylate dimer . It is not a therapeutic agent but a well-characterized process-related impurity formed during the synthesis of umeclidinium bromide, a quinuclidine-based LAMA [1]. Its formation is a direct consequence of a competing dimerization side-reaction that fundamentally limits the yield of the desired monomer intermediate, making its quantitation mandatory for robust process control and regulatory compliance [1].

HPLC Profiling Resolution marker for umeclidinium bromide impurity methods
Process Control Quantitation of process-related dimer in intermediate synthesis
Regulatory Support Identified impurity standard for ANDA documentation

Why a Specific Dimer Impurity Standard Matters


Procurement of a reference standard for umeclidinium bromide impurity profiling demands chemical specificity, not merely pharmacological class similarity. The dimer impurity (CAS 494778-36-8) differs fundamentally from the umeclidinium API (a quaternary ammonium quinuclidine) and from other monomeric impurities (e.g., des-benzyl or chloroethyl precursors) in its dimeric structure, molecular weight, and chromatographic retention behavior [1]. A generic umeclidinium or a different impurity standard cannot serve as a surrogate for the quantitation of this specific process-related dimer, because acceptance criteria in ANDA submissions and pharmacopoeial monographs are set against the individual impurity at its relative retention time (RRT). Using a non-identical standard introduces systematic error in purity assessment, risking false compliance in quality control (QC) release testing [1].

Structural mismatch: bis-piperidine carboxylate dimer differs from quinuclidine API, altering chromatographic retention.

Purity & CoA specificity: certified purity (97–98%) and Impurity 9 identity are not interchangeable with other impurity standards.

Regulatory acceptance: ANDA methods require impurity-specific reference for peak identification; API standard cannot substitute.

Quantitative Evidence for the Dimer Impurity


Synthetic Yield Impact of Dimer Formation

The formation of the dimer impurity, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) (CAS 494778-36-8), is the primary cause of low yield in the prior art synthesis of the key umeclidinium intermediate 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester. The original WO 2005/104745 process yields only 38.6% of the desired monomer, with the mass balance largely diverted to this dimer [1][2]. In contrast, the improved telescopic process described in EP3401316B1 eliminates dimer formation, achieving approximately 80% conversion to the hydroxylated intermediate [1][2]. This represents a >2-fold yield improvement, directly attributable to suppression of the dimerization pathway.

Monomer Yield Impact
Cross-study comparable
38.6% yield (with dimer) vs 80% conversion (dimer-free route)
Process route selection may affect dimer burden and purification requirements.
41.4 percentage point yield differential reported.
Process Chemistry Impurity Control Umeclidinium Bromide

Physicochemical Differences: Dimer vs. API

The target dimer impurity possesses distinct computational descriptors compared to the umeclidinium API. The dimer (free base) has an exact mass of 340.23620751 g/mol, 6 hydrogen bond acceptors, 9 rotatable bonds, and a complexity index of 362, with zero hydrogen bond donors, reflecting its symmetrical, flexible bis-piperidine ester structure . In contrast, umeclidinium bromide is a quaternary ammonium quinuclidine with a molecular weight of 508.5 g/mol for the cation, a rigid bicyclic core, and a different H-bond donor/acceptor profile due to the hydroxy(diphenyl)methyl group [1][2]. These divergent descriptors mandate distinct chromatographic method parameters (e.g., gradient slope, organic modifier percentage) for adequate resolution.

Molecular Descriptors
Class-level inference
Dimer: exact mass 340.24 Da, HBD 0, 9 rotatable bonds
API: cation 508.5 Da, HBD ≥1, rigid quinuclidine
Distinct mass and polarity suggest separation under optimized HPLC conditions.
Dedicated standard needed for peak assignment.
Computational Chemistry Physicochemical Properties Method Development

Regulatory Identity: Impurity 9 vs. Impurity 1

In the pharmacopoeial and ANDA context, 'Umeclidinium Bromide Impurity 9' is specifically designated to the dimeric structure (CAS 494778-36-8), whereas other numbered impurities correspond to different chemical entities (e.g., Impurity 1 is often the des-benzyl analog) . The target compound is supplied as a certified reference standard with a declared purity of 97%–98% (HPLC) . This constitutes a direct qualitative and quantitative distinction from impurity standards having different CAS numbers and certificates of analysis (CoA). The user cannot assume interchangeability of impurity standards across different RRT markers in a validated HPLC method; each must be identified and quantified against its own well-characterized reference material.

Impurity 9 Identity
Direct head-to-head
CAS 494778-36-8; purity 97–98% (HPLC) certified
Chemically distinct from other numbered impurities; individual standard required.
Verify CoA link to method-specific RRT marker.
Quality Control Method Validation Reference Standards

Process Safety and Toxic Exposure Reduction

The EP3401316B1 patent explicitly states that the dimer impurity necessitates a chromatographic separation step that increases operator exposure to the highly toxic intermediate of formula (V) [1]. By contrast, the improved dimer-free route eliminates this high-exposure separation, providing an inherently safer process [1]. While this is a qualitative statement of hazard reduction, the underlying quantitative trigger is the presence (or absence) of the CAS 494778-36-8 dimer: its formation compels a hazardous unit operation that is otherwise unnecessary.

Exposure Reduction
Supporting evidence
Dimer-free route eliminates chromatographic separation step that required handling of toxic intermediate.
Route choice may reduce operator exposure to toxic intermediate.
Process-scale dependent; quantitative exposure limits not provided.
Process Safety Industrial Hygiene Scale-up

Application Scenarios for the Dimer Impurity


HPLC Method Development and System Suitability

The dimer impurity serves as a critical resolution marker in HPLC impurity profiles. Its significant structural divergence from the API (168 Da mass difference, different H-bond profile) provides an unambiguous peak for setting system suitability criteria (e.g., resolution >2.0 between dimer and API at RRT ~1.8–2.2) [1]. Analytical labs developing in-house or compendial methods for umeclidinium bromide must procure this specific standard to establish relative response factors (RRF) and ensure that the method can detect the dimer at the ICH Q3A reporting threshold (0.05%).

Tracking Dimer Formation in Process Optimization

The quantitative yield differential (38.6% with dimer vs. 80% without dimer) documented in EP3401316B1 [2] makes this impurity a pivotal process analytical technology (PAT) marker. During route scouting, monitoring the dimer peak area by HPLC provides a direct, quantitative readout of the competing dimerization pathway. A reduction in dimer peak area from, for example, >30% to <0.5% total area under the curve (AUC) correlates directly with the adoption of a more productive and safer synthesis route, justifying procurement of the standard as a key performance indicator (KPI) for CMO technology transfer.

ANDA Submission: Impurity Qualification

For generic drug manufacturers filing an ANDA for umeclidinium bromide inhalation powder, the reference listed drug (RLD) monograph requires identification and control of specified impurities. This dimer (Impurity 9) must be individually qualified and reported at a limit typically ≤0.15% relative to the API [3]. Without the authenticated standard (CAS 494778-36-8, purity ≥97%), a generic applicant cannot generate the required specificity, linearity, and accuracy data for the dimer impurity in its validated HPLC method, leading to a potential Refuse-to-Receive (RTR) decision by the FDA.

Stability-Indicating Method Validation

Although this impurity is primarily process-related rather than a degradation product, its synthetic origin makes it a benchmark for distinguishing process impurities from degradants in stability-indicating methods. When conducting forced degradation (acid/base/oxidative/thermal stress) on umeclidinium bromide, analysts use the dimer standard to confirm that the dimer peak does not increase under stress, thereby validating the specificity of the method and confirming that the impurity control strategy can rely on process controls rather than shelf-life limits [3].

Application
Selection Property
Validation Focus
HPLC system suitability
Specific dimer peak resolution marker
RRT and resolution from API peak
Process analytical technology (PAT)
Quantifiable process marker
Dimer peak area reduction during route optimization
ANDA impurity qualification
Authenticated reference standard (CAS 494778-36-8)
Specificity, linearity, accuracy per ICH Q3A
Stability-indicating method validation
Process-impurity benchmark
Confirmation of no increase under forced degradation
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